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Abstract
SAR405838, also known as MI-77301, is a potent and selective small-molecule inhibitor of the

MDM2-p53 protein-protein interaction.[1][2][3] Developed as an optimized analog of earlier

compounds, SAR405838 reactivates the tumor suppressor function of wild-type p53 by

preventing its degradation mediated by the E3 ubiquitin ligase MDM2.[4][5][6] This targeted

therapy has demonstrated significant preclinical activity, including the induction of cell-cycle

arrest, apoptosis, and durable tumor regression in various cancer models with wild-type p53.[1]

[3][5] Advanced into Phase I clinical trials, SAR405838 represents a promising therapeutic

strategy for a range of human cancers that retain functional p53.[1][7][8] This technical guide

provides a comprehensive overview of the discovery, mechanism of action, preclinical

development, and key experimental methodologies related to SAR405838.

Introduction: Targeting the MDM2-p53 Axis
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by

orchestrating cellular responses to stress, including cell-cycle arrest, apoptosis, and DNA

repair. In many human cancers where the TP53 gene is not mutated, the tumor-suppressive

functions of p53 are often abrogated by the oncoprotein Murine Double Minute 2 (MDM2).[9]

MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent

proteasomal degradation, thus creating a negative feedback loop. Overexpression of MDM2, a

common event in various malignancies, effectively silences p53 activity.[9]
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The discovery of small molecules that can inhibit the MDM2-p53 interaction has been a major

focus of cancer drug development. By disrupting this interaction, the degradation of p53 is

blocked, leading to its accumulation and the activation of downstream tumor-suppressive

pathways. SAR405838 emerged from a structure-based drug design program aimed at

optimizing the potency, selectivity, and pharmacokinetic properties of earlier MDM2 inhibitors,

such as MI-219.[1][5][9]

Mechanism of Action
SAR405838 is a spiro-oxindole compound that potently and selectively binds to the p53-

binding pocket of MDM2.[4][6] This binding is characterized by a high affinity, with a reported

inhibition constant (Ki) of 0.88 nM.[1][2][5] The co-crystal structure of SAR405838 in complex

with MDM2 reveals that it mimics the three key p53 amino acid residues (Phe19, Trp23, and

Leu26) that are essential for the interaction with MDM2.[1][3] Furthermore, SAR405838
engages in additional interactions not observed in the native p53-MDM2 complex and induces

a refolding of the unstructured N-terminal region of MDM2, which contributes to its high binding

affinity.[1][3][5]

By occupying the p53 binding site on MDM2, SAR405838 effectively disrupts the MDM2-p53

interaction. This leads to the stabilization and accumulation of p53 protein in cancer cells with

wild-type p53.[4][7] The elevated levels of p53 then act as a transcription factor, upregulating

the expression of its target genes, including the cyclin-dependent kinase inhibitor p21 and the

pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[1] The induction of

these downstream effectors ultimately results in p53-dependent cell-cycle arrest and/or

apoptosis.[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b609028?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23150440/
https://www.ascentagepharma.com/wp-content/uploads/2018/07/SAR405838-an-optimized-...teraction_Canc-Res_2014.pdf
https://bpsbioscience.com/mdm2-driven-p53-ubiquitination-assay-kit-82179
https://www.benchchem.com/product/b609028?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4466389/
https://pubmed.ncbi.nlm.nih.gov/23150440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3760520/
https://www.ascentagepharma.com/wp-content/uploads/2018/07/SAR405838-an-optimized-...teraction_Canc-Res_2014.pdf
https://www.benchchem.com/product/b609028?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23150440/
https://www.clinicaltrials.gov/study/NCT01636479
https://www.benchchem.com/product/b609028?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23150440/
https://www.clinicaltrials.gov/study/NCT01636479
https://www.ascentagepharma.com/wp-content/uploads/2018/07/SAR405838-an-optimized-...teraction_Canc-Res_2014.pdf
https://www.benchchem.com/product/b609028?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5367629/
https://pubmed.ncbi.nlm.nih.gov/28324749/
https://pubmed.ncbi.nlm.nih.gov/23150440/
https://pubmed.ncbi.nlm.nih.gov/23150440/
https://www.clinicaltrials.gov/study/NCT01636479
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Stress (e.g., DNA Damage)

p53-Mediated Cellular Response

p53 (Wild-Type)

Activation

MDM2

Transcriptional Upregulation

p21 (CDKN1A) Upregulation

Transcriptional Activation

PUMA Upregulation

Transcriptional Activation Inhibition &
Ubiquitination/Degradation

SAR405838

Inhibition

Cell-Cycle Arrest

Induction

Apoptosis

Induction

Click to download full resolution via product page

Figure 1: SAR405838 Mechanism of Action in the MDM2-p53 Signaling Pathway.

Quantitative Data Summary
The preclinical evaluation of SAR405838 has generated a substantial amount of quantitative

data, which is summarized in the tables below for easy comparison.

Table 1: In Vitro Binding Affinity of SAR405838
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Compound Target Protein Binding Affinity (Ki)

SAR405838 (MI-77301) MDM2 0.88 nM[1][2][5]

Table 2: In Vitro Cell Growth Inhibition (IC50) of
SAR405838 in Cancer Cell Lines

Cell Line Cancer Type p53 Status
SAR405838 IC50
(µM)

SJSA-1 Osteosarcoma Wild-Type 0.092[2]

RS4;11 Acute Leukemia Wild-Type 0.089[2]

LNCaP Prostate Cancer Wild-Type 0.27[2]

HCT-116 Colon Cancer Wild-Type 0.20[2]

HCT-116 (p53-/-) Colon Cancer Deletion >20[2]

SAOS-2 Osteosarcoma Deletion >10[2]

PC-3 Prostate Cancer Deletion >10[2]

SW620 Colon Cancer Mutant >10[2]

Table 3: In Vivo Antitumor Efficacy of SAR405838 in
Xenograft Models

Xenograft Model Cancer Type Dosing Regimen Outcome

SJSA-1 Osteosarcoma
200 mg/kg, single oral

dose

Complete tumor

regression[1][3]

RS4;11 Acute Leukemia 200 mg/kg, daily oral
Durable tumor

regression[10]

LNCaP Prostate Cancer
Daily oral

administration

Complete tumor

growth inhibition[1]

HCT-116 Colon Cancer
Daily oral

administration

Complete tumor

growth inhibition[1]
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Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development

of SAR405838.

Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of SAR405838 to the MDM2 protein.

Principle: The assay measures the change in the polarization of fluorescently labeled p53-

derived peptide upon binding to the larger MDM2 protein. Unbound peptide tumbles rapidly,

resulting in low polarization, while the larger MDM2-peptide complex tumbles slower, leading

to higher polarization. Inhibitors that disrupt this interaction cause a decrease in polarization.

Protocol:

A Rhodamine-labeled p53 peptide is used as the fluorescent probe.

The assay is performed in a buffer solution (e.g., 100 mM potassium phosphate pH 7.5,

100 µg/mL bovine gamma globulin, 0.02% sodium azide).

A fixed concentration of the fluorescent peptide (e.g., 50 nM) and MDM2 protein (e.g., 1

µM) are incubated in the wells of a 384-well plate.

Serial dilutions of SAR405838 are added to the wells.

The plate is incubated at room temperature for a defined period (e.g., 10-30 minutes) to

reach equilibrium.

Fluorescence polarization is measured using a plate reader with appropriate excitation

(e.g., 531 nm) and emission (e.g., 595 nm) filters.

The IC50 values are calculated from the dose-response curves, and Ki values are

determined using the Cheng-Prusoff equation.
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Figure 2: Experimental Workflow for the Fluorescence Polarization Binding Assay.

Cell Growth Inhibition Assay (WST/MTT Assay)
This assay is used to determine the concentration of SAR405838 that inhibits the growth of

cancer cell lines by 50% (IC50).

Principle: Tetrazolium salts (like WST-1 or MTT) are reduced by metabolically active cells to

a colored formazan product. The amount of formazan produced is proportional to the number

of viable cells.

Protocol:

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

The cells are treated with serial dilutions of SAR405838 for a specified period (e.g., 4

days).

A solution of WST-1 or MTT is added to each well and incubated for a few hours.

If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance is measured using a microplate reader at the appropriate wavelength

(e.g., 450 nm for WST-1, 570 nm for MTT).
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The percentage of cell viability is calculated relative to untreated control cells, and IC50

values are determined from the dose-response curves.

Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins (e.g., p53, MDM2,

p21, PUMA) in cells treated with SAR405838.

Protocol:

Cells are treated with SAR405838 for a specified time.

Cells are lysed to extract total protein.

Protein concentration is determined using a protein assay (e.g., BCA assay).

Equal amounts of protein are separated by size using SDS-PAGE.

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific to the target proteins (p53,

MDM2, p21, PUMA).

The membrane is washed and then incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

A chemiluminescent substrate is added, and the resulting signal is detected using an

imaging system.

The intensity of the bands is quantified to determine the relative protein levels.

Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of p53 target genes, such as

CDKN1A (p21) and PUMA.

Protocol:
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Cells or tumor tissues are treated with SAR405838.

Total RNA is extracted and its quality and quantity are assessed.

RNA is reverse-transcribed into complementary DNA (cDNA).

The cDNA is used as a template for PCR with primers specific for the target genes.

The PCR is performed in a real-time PCR machine, which monitors the amplification of the

target genes in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently

labeled probe.

The expression levels of the target genes are normalized to a housekeeping gene (e.g.,

GAPDH) to control for variations in RNA input.

The relative fold change in gene expression is calculated using the ΔΔCt method.

In Vivo Xenograft Studies
These studies are conducted to evaluate the antitumor activity of SAR405838 in a living

organism.

Model: The SJSA-1 osteosarcoma xenograft model is commonly used due to its amplification

of the MDM2 gene and wild-type p53 status.

Protocol:

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with

SJSA-1 cells.

Tumors are allowed to grow to a palpable size.

The mice are randomized into treatment and control groups.

SAR405838 is administered orally at various doses and schedules.

Tumor volume is measured regularly with calipers.
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At the end of the study, the mice are euthanized, and the tumors are excised for further

analysis (e.g., Western blotting, qRT-PCR, immunohistochemistry).
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Figure 3: General Workflow for In Vivo Xenograft Studies.

Clinical Development
Based on its promising preclinical profile, SAR405838 was advanced into Phase I clinical trials

to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with

advanced solid tumors (NCT01636479).[7][8] These studies have provided valuable insights

into the clinical activity and potential of SAR405838 as a therapeutic agent for cancers with

wild-type p53.[7][8]

Conclusion
SAR405838 (MI-77301) is a highly potent and selective inhibitor of the MDM2-p53 interaction

that has demonstrated robust preclinical antitumor activity in a p53-dependent manner. Its

discovery and development represent a significant advancement in the field of targeted cancer

therapy. The detailed experimental protocols and quantitative data presented in this guide

provide a comprehensive resource for researchers and drug development professionals

working on p53-reactivating therapies. Further clinical investigation will continue to define the

therapeutic potential of SAR405838 in the treatment of human cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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